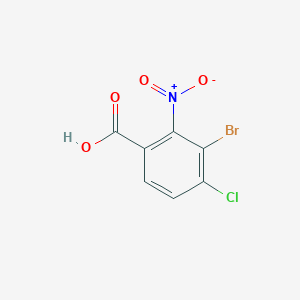

3-Bromo-4-chloro-2-nitrobenzoic acid

Description

Overview and Significance of 3-Bromo-4-chloro-2-nitrobenzoic Acid

This compound stands as a notable member of the polysubstituted aromatic carboxylic acid family, characterized by its molecular formula C₇H₃BrClNO₄ and molecular weight of 280.46 grams per mole. The compound is officially registered under Chemical Abstracts Service number 2090130-05-3, establishing its unique identity in chemical databases worldwide. This trisubstituted benzoic acid derivative exhibits a distinctive substitution pattern that places it among the most structurally complex halogenated nitrobenzoic acids available for synthetic applications.

The significance of this compound extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate in pharmaceutical chemistry and materials science. The presence of multiple functional groups with distinct electronic properties creates opportunities for selective chemical transformations that are essential in modern organic synthesis. The compound's ability to participate in various coupling reactions, substitution processes, and functional group modifications makes it a valuable tool for constructing complex molecular frameworks required in drug discovery and advanced materials development.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₃BrClNO₄ | |

| Molecular Weight | 280.46 g/mol | |

| Chemical Abstracts Service Number | 2090130-05-3 | |

| InChI Key | DBGNZNXTJOMOEU-UHFFFAOYSA-N |

The compound's structural features contribute to its unique reactivity profile, particularly in the context of nucleophilic aromatic substitution reactions where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. Furthermore, the presence of both bromine and chlorine substituents provides opportunities for selective halogen manipulation through cross-coupling methodologies, expanding the synthetic utility of this compound in complex molecule construction.

Historical Context and Discovery

The development of this compound synthesis can be traced to the broader historical evolution of halogenated aromatic compound chemistry, which began with fundamental studies on benzoic acid derivatives in the mid-twentieth century. Benzoic acid itself was first described by the renowned French physician and astrologer Nostradamus in 1556 through the dry distillation of gum benzoin, establishing the foundation for subsequent aromatic carboxylic acid research. The systematic exploration of substituted benzoic acids followed the establishment of aromatic substitution principles by early organic chemists, including the pioneering work of Justus von Liebig and Friedrich Wöhler who determined the chemical structure of benzoic acid.

The specific synthesis of polyhalogenated nitrobenzoic acid derivatives, including this compound, emerged from the development of controlled halogenation and nitration methodologies during the twentieth century. These synthetic advances were driven by the growing recognition of halogenated aromatic compounds as valuable intermediates in pharmaceutical and agrochemical synthesis. The ability to introduce multiple substituents onto the benzoic acid framework with precise regiochemical control represented a significant advancement in synthetic organic chemistry capabilities.

Research into halogenated benzoic acid derivatives gained momentum with the development of more sophisticated analytical techniques that allowed for precise structural characterization and purity assessment. The establishment of standardized synthetic protocols for compounds like this compound facilitated their incorporation into larger synthetic sequences, ultimately leading to their recognition as important building blocks in modern organic synthesis.

Position in Halogenated Aromatic Carboxylic Acid Chemistry

This compound occupies a distinctive position within the broader category of halogenated aromatic carboxylic acids, representing a unique combination of multiple electron-withdrawing substituents on a single aromatic framework. The compound's structural arrangement places it among the most highly functionalized members of this chemical class, distinguishing it from simpler monohalogenated or dihalogenated benzoic acid derivatives. This complexity provides both synthetic opportunities and challenges, as the multiple substituents create competing electronic and steric effects that influence reaction outcomes.

Within the family of halogenated benzoic acids, the compound demonstrates enhanced reactivity compared to less substituted analogs due to the cumulative electron-withdrawing effects of the bromine, chlorine, and nitro substituents. This electronic activation facilitates nucleophilic aromatic substitution reactions and enables transformations that might be challenging with less activated aromatic systems. The presence of two different halogens also provides opportunities for selective cross-coupling reactions, allowing chemists to modify one halogen while preserving the other for subsequent transformations.

The compound's position in halogenated aromatic chemistry is further distinguished by its potential for crystal engineering applications, where the multiple functional groups can participate in various intermolecular interactions. Research has demonstrated that halogenated benzoic acid derivatives, particularly those containing nitro groups, can form stable molecular salts and cocrystals through charge-assisted hydrogen bonding and halogen bonding interactions. These supramolecular assembly capabilities expand the compound's utility beyond traditional synthetic applications into materials science and solid-state chemistry domains.

| Compound Class | Example | Key Features | Applications |

|---|---|---|---|

| Monohalogenated | 3-Bromobenzoic acid | Single halogen substituent | Basic synthetic intermediate |

| Dihalogenated | 3-Bromo-4-chlorobenzoic acid | Two halogen substituents | Enhanced reactivity |

| Trisubstituted | This compound | Multiple electron-withdrawing groups | Advanced synthetic applications |

Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, reflecting the compound's versatility and synthetic utility in modern chemical science. Current investigations focus primarily on the compound's role in crystal engineering and supramolecular chemistry, where researchers explore its capacity to form stable molecular assemblies through various intermolecular interactions. Studies have demonstrated that the compound can participate in charge-assisted hydrogen bonding and halogen bonding interactions, leading to the formation of molecular salts with enhanced physicochemical properties.

Recent synthetic methodology development has emphasized the compound's utility in palladium-catalyzed cross-coupling reactions, where the presence of both bromine and chlorine substituents enables selective functionalization strategies. These methodologies allow for the systematic construction of complex molecular architectures through sequential cross-coupling processes, with researchers exploring applications in pharmaceutical intermediate synthesis and materials science. The ability to selectively activate one halogen while preserving the other represents a significant advancement in synthetic strategy development.

Environmental and toxicological research has also contributed to the current understanding of this compound and related compounds. Quantitative structure-activity relationship studies have revealed that halogenated benzoic acids demonstrate toxicity patterns directly related to their hydrophobicity characteristics, with implications for environmental risk assessment and compound design. These studies provide crucial data for understanding the environmental fate and biological effects of halogenated aromatic compounds, informing both synthetic applications and regulatory considerations.

Properties

IUPAC Name |

3-bromo-4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-5-4(9)2-1-3(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNZNXTJOMOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester

- Starting Material : 1,3-dibromo-2-nitrobenzene

- Reagents : Dimethyl malonate, sodium carbonate, N,N-dimethylformamide (DMF)

- Reaction : Nucleophilic substitution of the dibromo compound with malonate derivatives, facilitated by base, leading to the formation of a malonyl derivative.

Step 2: Hydrolysis to 3-bromo-2-nitrobenzoic acid

- Reagents : Sodium hydroxide (NaOH)

- Reaction : Base hydrolysis of the ester to the corresponding benzoic acid

- Conditions :

- Solvent: Water

- Temperature: 90°C

- Duration: 6 hours

- Workup: Acidification with hydrochloric acid (HCl), extraction with ethyl acetate, washing, drying, and concentration to obtain the acid with yields around 84.1%.

Step 3: Oxidation of aldehyde to benzoic acid

- Reagents : Hydroxide solution, HCl

- Reaction : Oxidation of the aldehyde group to carboxylic acid

- Conditions :

- Temperature: 80-90°C

- Duration: 6 hours

- Workup: Similar extraction and purification steps, yielding approximately 86.3% of the target acid.

Alternative Synthesis via Halogenation and Nitration

Another viable method involves direct nitration and halogenation steps starting from simpler aromatic precursors:

- Starting Material : 3-bromo-4-chlorobenzoic acid or similar derivatives

- Reagents : Nitrating mixtures (concentrated nitric acid and sulfuric acid)

- Reaction : Electrophilic substitution to introduce nitro groups at the ortho position relative to existing halogens

- Conditions :

- Temperature: Controlled to prevent over-nitration

- Workup: Quenching, filtration, and recrystallization

This approach is less specific but can be optimized for industrial scale production.

Synthesis via Halogenation of Precursor Benzoic Acid

- Starting Material : 2,4-dichlorobenzoic acid

- Reagents : Brominating agents (e.g., N-bromosuccinimide, bromine)

- Reaction : Selective halogenation at the 3-position

- Conditions :

- Solvent: Acetic acid or carbon tetrachloride

- Temperature: Ambient to reflux

- Workup: Purification via recrystallization

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Method 1 | 1,3-dibromo-2-nitrobenzene | Dimethyl malonate, Na2CO3 | Nucleophilic substitution, hydrolysis, oxidation | 84-96 | Multi-step, high purity |

| Method 2 | Aromatic precursor (e.g., 3-bromo-4-chlorobenzoic acid) | Nitrating mixture | Electrophilic nitration | Variable | Suitable for large scale |

| Method 3 | 2,4-dichlorobenzoic acid | N-bromosuccinimide | Halogenation | 80-90 | Recrystallization purification |

Research Findings and Notes

- The synthesis involving 1,3-dibromo-2-nitrobenzene as a precursor is well-documented for producing high-purity 3-bromo-2-nitrobenzoic acid with yields exceeding 80%.

- Hydrolysis and oxidation steps are optimized at elevated temperatures (~90°C) to ensure complete conversion without overreaction.

- Alternative halogenation strategies are adaptable for industrial scale but require careful control of reaction conditions to prevent polyhalogenation.

- The choice of method depends on the desired purity, scale, and available starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Benzoic Acids: Substitution reactions yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis

- 3-Bromo-4-chloro-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations.

- Synthesis of Biologically Active Compounds

- Diels-Alder Reactions

Case Study 1: Gamma-Secretase Modulators

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of substituted indazole derivatives using this compound as a key intermediate. These derivatives exhibited promising activity as gamma-secretase modulators, showcasing their potential in treating neurodegenerative diseases .

Case Study 2: Diels-Alder Approach

Research conducted by Ashburn et al. demonstrated the use of this compound in a Diels-Alder approach to synthesize biaryls. The study illustrated how this compound could facilitate the formation of complex structures that are difficult to achieve through traditional methods .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-bromo-4-chloro-2-nitrobenzoic acid with analogs differing in substituent type, position, or number:

Physicochemical Properties

- Acidity : Nitro groups are stronger electron-withdrawing groups (EWGs) than halogens. The target compound’s pKa (~2.1) is lower than analogs lacking the nitro group (e.g., 3-bromo-4-chlorobenzoic acid, pKa ~2.8) .

- Reactivity : The nitro group facilitates electrophilic substitution at the meta position, while bromine and chlorine act as leaving groups in nucleophilic aromatic substitution (NAS) reactions. For example, this compound can undergo Suzuki-Miyaura coupling using its bromine substituent .

- Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitrated analogs, posing challenges in high-temperature syntheses.

Biological Activity

3-Bromo-4-chloro-2-nitrobenzoic acid is a compound of significant interest in various fields of biological research. Its structure allows it to interact with biological systems, making it a candidate for studying various biological activities including antimicrobial, anticancer, and biochemical interactions. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBrClNO

Molecular Weight: 167.47 g/mol

The compound features a nitro group, a bromine atom, and a chlorine atom attached to a benzoic acid framework, which contributes to its reactivity and potential biological applications.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 45 µg/mL |

The compound demonstrated higher activity compared to standard antibiotics like gentamicin against certain strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cell lines. Its mechanism appears to involve the inhibition of DNA replication and protein synthesis, similar to known chemotherapeutics like cisplatin.

Case Study: Effect on Cancer Cell Lines

In vitro studies assessed the compound's effects on breast cancer cell lines using the MTT assay:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 80 | |

| 20 | 60 | |

| 40 | 30 | 15 |

At higher concentrations, the compound significantly reduced cell viability, demonstrating its potential as an effective anticancer agent .

Biochemical Applications

This compound is also utilized in biochemical research. It serves as an important intermediate in synthetic chemistry for developing pharmaceuticals and agrochemicals. Additionally, it plays a role in studying enzyme activities and protein interactions, which are crucial for understanding various biological processes .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

- Antimicrobial Activity: Effective against several bacterial strains with lower MIC values than some standard antibiotics.

- Anticancer Activity: Induces cytotoxic effects in cancer cell lines, with a clear dose-response relationship.

- Biochemical Research: Valuable for exploring enzyme interactions and as a synthetic intermediate.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-chloro-2-nitrobenzoic acid?

The compound can be synthesized via sequential halogenation and nitration of benzoic acid derivatives. A validated method involves sulfonation followed by halogenation:

- Step 1 : Sulfonate benzoic acid using chlorosulfonic acid to introduce reactive sites.

- Step 2 : Bromination and chlorination via electrophilic substitution, leveraging directing effects of the sulfonyl group.

- Step 3 : Nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-oxidation. Catalysts like DMF in thionyl chloride (SOCl₂) can enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : For identifying substituent positions (e.g., aromatic proton splitting patterns).

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns. Cross-validate data with computational tools (e.g., Gaussian for IR peak assignments) .

Q. What safety protocols are recommended for handling this compound?

Q. How is this compound utilized in organic synthesis?

It serves as a precursor for benzophenone derivatives. For example:

- Application : React with benzyl halides under Ullmann coupling conditions to form 3-bromo-4-chlorobenzophenone, a key intermediate in pharmaceuticals .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. IR) be resolved?

- Triangulation : Combine multiple techniques (e.g., XRD for crystal structure, 2D NMR for connectivity).

- Iterative Refinement : Re-examine reaction conditions (e.g., solvent polarity affecting tautomerism).

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra using software like ORCA .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder Modeling : Halogen atoms (Br/Cl) may exhibit positional disorder; use SHELXL’s PART instruction to model split sites.

- Anisotropic Refinement : Apply restraints to displacement parameters (ADPs) for nitro groups to avoid overfitting.

- Validation : Check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do substituents (Br, Cl, NO₂) influence reaction mechanisms?

- Directing Effects : The nitro group (meta-directing) and halogens (ortho/para-directing) compete, favoring nitration at the 2-position.

- Steric Hindrance : Bulky halogens slow electrophilic substitution; use Lewis acids (FeCl₃) to enhance reactivity.

- Electronic Effects : Electron-withdrawing groups deactivate the ring, requiring harsher conditions for further functionalization .

Q. What purification strategies address challenges posed by halogen substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.